molecular formula C19H29NO2S B6048257 [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol

[4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol

Cat. No.: B6048257
M. Wt: 335.5 g/mol
InChI Key: DYUKRNSCSDTDQM-UHFFFAOYSA-N
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Description

[4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a methoxyphenylmethyl group and a thian-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the piperidine ring with a methoxyphenylmethyl halide under basic conditions.

    Attachment of the Thian-4-yl Group: The thian-4-yl group is introduced via a nucleophilic substitution reaction, often using a thian-4-yl halide.

    Final Reduction Step: The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the methoxy group to a hydroxyl group.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering insights into drug design and development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In industry, this compound is used in the development of advanced materials. Its chemical properties make it suitable for use in polymers, coatings, and other materials that require specific functional characteristics.

Mechanism of Action

The mechanism of action of [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol: shares similarities with other piperidine derivatives, such as [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]ethanol and [4-[(4-Methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]propane.

Uniqueness

  • The unique combination of the methoxyphenylmethyl and thian-4-yl groups in this compound distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)methyl]-1-(thian-4-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2S/c1-22-18-4-2-16(3-5-18)14-19(15-21)8-10-20(11-9-19)17-6-12-23-13-7-17/h2-5,17,21H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUKRNSCSDTDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCN(CC2)C3CCSCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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